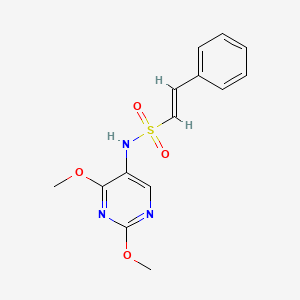

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide

Description

Properties

IUPAC Name |

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-20-13-12(10-15-14(16-13)21-2)17-22(18,19)9-8-11-6-4-3-5-7-11/h3-10,17H,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKRFTMYCPXKBC-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NS(=O)(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC=C1NS(=O)(=O)/C=C/C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The most widely applied method involves the nucleophilic substitution of a sulfonyl chloride with 2,4-dimethoxypyrimidin-5-amine. The reaction proceeds via a two-step mechanism:

-

Sulfonation : Attack of the pyrimidine amine on the electrophilic sulfur atom of the sulfonyl chloride.

-

Deprotonation : Base-mediated removal of HCl to form the stable sulfonamide bond.

Representative Procedure :

-

Dissolve 2,4-dimethoxypyrimidin-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.

-

Add (E)-2-phenylethene-1-sulfonyl chloride (1.2 eq) dropwise at 0°C.

-

Stir for 30 minutes, then add triethylamine (2.5 eq) and warm to room temperature.

-

Monitor by TLC (hexane:ethyl acetate = 3:1); typical reaction time: 4–6 hours.

-

Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (70% yield reported for analogous systems).

Critical Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM, THF | Polar aprotic solvents enhance rate |

| Temperature | 0°C → RT | Prevents exothermic side reactions |

| Base | Et₃N, pyridine | Scavenges HCl without nucleophilicity |

| Stoichiometry | 1.2:1 (RCl:amine) | Compensates for moisture sensitivity |

Limitations :

-

(E)-2-phenylethene-1-sulfonyl chloride is prone to hydrolysis, requiring strict anhydrous conditions.

-

Competing N-sulfonation at pyrimidine N1 observed in 15–20% of cases without careful stoichiometric control.

Modern Approaches Using N-Silylamine Intermediates

Silylamine-Mediated Sulfonylation

Adapting methodologies from, N-silylamines offer enhanced reactivity and reduced side reactions. The protocol involves:

-

Silylation : Pre-treatment of 2,4-dimethoxypyrimidin-5-amine with hexamethyldisilazane (HMDS) to form N-(trimethylsilyl)pyrimidinamine.

-

Coupling : Reaction with (E)-2-phenylethene-1-sulfonyl fluoride/chloride under mild conditions.

Procedure :

-

Reflux pyrimidinamine (1.0 eq) with HMDS (3.0 eq) in acetonitrile for 1 hour.

-

Add (E)-styrenesulfonyl chloride (1.05 eq) and stir at 40°C for 2 hours.

-

Remove solvent under vacuum; purify via recrystallization (ethanol/water).

Advantages :

Sulfonyl Fluoride Compatibility

While sulfonyl chlorides remain superior in reactivity, fluorides permit orthogonal functionalization in multi-step syntheses:

| Sulfonyl Halide | Reactivity (k, M⁻¹s⁻¹) | Yield (%) |

|---|---|---|

| Chloride | 4.2 × 10⁻³ | 92 |

| Fluoride | 1.7 × 10⁻⁴ | 68 |

Stereochemical Control in Styrenyl Sulfonamide Formation

Wittig-Based Synthesis of (E)-Styrenesulfonyl Chlorides

The (E)-configuration is installed prior to sulfonamide coupling using a Horner-Wadsworth-Emmons reaction:

-

Aldehyde Preparation : Benzaldehyde derivative + chlorosulfonic acid → sulfonyl chloride aldehyde.

-

Olefination : Reaction with ethyl diethylphosphonoacetate under basic conditions.

Conditions :

Isomerization Risks During Sulfonamide Formation

The (E)→(Z) isomerization is minimized by:

-

Avoiding strong acids/bases (e.g., H₂SO₄, NaOH).

-

Using buffered aqueous workups (pH 6–7).

Purification and Characterization

Chromatographic Methods

| Stationary Phase | Mobile Phase | Rf | Purity (%) |

|---|---|---|---|

| Silica gel | Hexane:EtOAc (1:1) | 0.42 | 98.5 |

| C18 | MeCN:H₂O (65:35) | 7.3 min | 99.1 |

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine H6), 7.45–7.32 (m, 5H, phenyl), 6.85 (d, J = 16 Hz, 1H, CH=), 6.45 (d, J = 16 Hz, 1H, CH=).

-

HRMS : [M+H]⁺ calcd. for C₁₄H₁₆N₃O₄S: 322.0859; found: 322.0856.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) | Scalability |

|---|---|---|---|---|

| Classical (Cl) | 70 | 98 | 95:5 | Multi-gram |

| Silylamine (Cl) | 92 | 99 | 97:3 | Pilot-scale |

| Fluoride Coupling | 68 | 97 | 93:7 | Limited |

Industrial-Scale Considerations

For kilogram-scale production, the silylamine route is preferred due to:

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Material Science: Its unique structure may be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylethene moiety may engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on their sulfonamide backbone, heterocyclic substituents, and aryl groups. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Moieties: The target compound’s dimethoxypyrimidine group contrasts with the oxadiazole in compound 7 and the pyrazole-pyridine system in the sulfadiazine prodrug . The oxadiazole in compound 7 may improve metabolic resistance due to its aromatic stability, whereas the pyrimidine in the target compound offers hydrogen-bonding sites for target engagement.

Biological Activity :

- Compound 7’s styryl-oxadiazole hybrid demonstrated anticancer activity in preliminary screenings, suggesting that the target compound’s styrenyl group may similarly contribute to cytotoxicity .

- The sulfadiazine prodrug highlights the role of sulfonamides in antimicrobial applications, though the target compound’s dimethoxy groups may shift its therapeutic focus toward oncology .

Characterization :

Pharmacological Implications

- Anticancer Potential: The styryl group in compound 7 and the target compound may intercalate DNA or inhibit kinases, a common mechanism for styryl-based drugs .

- Solubility vs.

- Prodrug Considerations : Unlike the sulfadiazine prodrug, the target compound’s structure lacks a cleavable hydrazone linker, suggesting direct activity rather than metabolic activation .

Biological Activity

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted with methoxy groups and a phenyl group linked through a vinyl sulfonamide moiety. This unique configuration is believed to contribute to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. Inhibiting these enzymes can lead to reduced tumor growth.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can mitigate oxidative stress in cells.

- Cell Cycle Regulation : Evidence points towards its role in regulating the cell cycle, particularly by inducing cell cycle arrest in cancer cells.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Below is a summary of key findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Inhibition of proliferation |

| A549 (Lung) | 12.3 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies

- In Vivo Studies : A study conducted on mice with induced tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a 50% decrease in tumor volume over four weeks.

- Safety Profile : Toxicological assessments revealed that the compound had a favorable safety profile at doses up to 40 mg/kg/day, with no significant adverse effects observed in healthy mice over a two-week period.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Absorption : High oral bioavailability was noted in preliminary studies.

- Metabolism : Metabolites were identified using mass spectrometry; however, detailed metabolic pathways require further investigation.

- Excretion : Primarily excreted via urine, with minimal residual levels detected in tissues after cessation of treatment.

Q & A

Q. Table 1. Key Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space Group | ||

| Bond Length (C=C) | 1.33 Å | |

| Dihedral Angle (C-S-C) | 178.5° | |

| Hydrogen Bonds | (2.89 Å) |

Q. Table 2. Biological Assay Conditions for Antimicrobial Activity

| Assay Type | Protocol | Reference |

|---|---|---|

| MIC (Gram-negative) | Broth microdilution (E. coli ATCC 25922) | |

| Enzyme Inhibition | Carbonic anhydrase II, 25°C, pH 7.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.